Diethyl piperazine-2,3-dicarboxylate
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Overview
Description
Diethyl piperazine-2,3-dicarboxylate is a nitrogen-containing heterocyclic compound. It is characterized by a piperazine ring substituted with two carboxylate groups at the 2 and 3 positions. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of diethyl piperazine-2,3-dicarboxylate typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of protected 1,2-diamines with ethyl chloroacetate in the presence of a base such as potassium carbonate in dimethylformamide. This reaction produces the N-ethyl carboxylate pyrrole, which can then be further reacted with hydrazine hydrate in ethanol to yield the desired compound .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using similar cyclization reactions. The process is optimized for yield and purity, with careful control of reaction conditions to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions: Diethyl piperazine-2,3-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the carboxylate groups can be replaced with other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Diethyl piperazine-2,3-dicarboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential antimicrobial and antiviral properties.
Medicine: It serves as a precursor in the development of pharmaceutical agents, particularly those targeting neurological disorders.
Industry: this compound is used in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of diethyl piperazine-2,3-dicarboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as a kinase inhibitor, interfering with signaling pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
Diethyl pyrrole-2,5-dicarboxylate: Another nitrogen-containing heterocyclic compound with similar synthetic routes and applications.
Pyrrolopyrazine derivatives: These compounds share a similar scaffold and exhibit a range of biological activities, including antimicrobial and antitumor properties.
Uniqueness: Diethyl piperazine-2,3-dicarboxylate is unique due to its specific substitution pattern on the piperazine ring, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
diethyl piperazine-2,3-dicarboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O4/c1-3-15-9(13)7-8(10(14)16-4-2)12-6-5-11-7/h7-8,11-12H,3-6H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJNSKDRGNWNBSR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C(NCCN1)C(=O)OCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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